Fos-choline-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

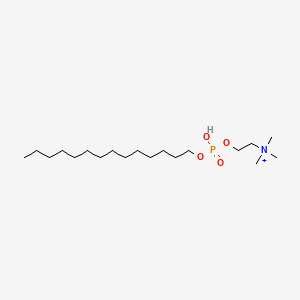

2-[hydroxy(tetradecoxy)phosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H43NO4P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fos-choline-14: A Technical Guide to its Critical Micelle Concentration and Application in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Fos-choline-14, also known as n-tetradecylphosphocholine, is a zwitterionic detergent widely employed in the solubilization, stabilization, and purification of membrane proteins. Its unique properties make it a valuable tool for structural and functional studies of these challenging biomolecules, including G-protein coupled receptors (GPCRs). This guide provides an in-depth overview of the critical micelle concentration (CMC) of this compound, detailed experimental protocols for its determination, and its application in membrane protein research.

Critical Micelle Concentration and Physicochemical Properties

The critical micelle concentration (CMC) is a fundamental property of any detergent. It is the concentration at which individual detergent molecules (monomers) in a solution begin to self-assemble into larger aggregates known as micelles. Above the CMC, the concentration of monomeric detergent remains relatively constant, and any additional detergent contributes to the formation of more micelles. This micelle formation is crucial for the solubilization of integral membrane proteins, as the hydrophobic tails of the detergent molecules create a lipid-like environment that shields the protein's hydrophobic transmembrane domains from the aqueous solvent.

The critical micelle concentration of this compound has been consistently reported to be approximately 0.12 mM .[1][2][3][4][5] This value can also be expressed as 0.0046% (w/v).[2][3][4][5]

| Property | Value | References |

| Critical Micelle Concentration (CMC) | ~ 0.12 mM (~0.0046%) | [1][2][3][4][5] |

| Molecular Formula | C19H42NO4P | [1] |

| Molecular Weight | 379.5 g/mol | [1][2][4][5] |

| Aggregation Number | ~108 | [2] |

| Micelle Size | ~47 kDa | [2][4][5] |

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to experimentally determine the critical micelle concentration of a detergent. Below are detailed methodologies for three common approaches.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This method relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as it partitions from a polar aqueous environment into the nonpolar interior of the micelles.

Materials:

-

This compound

-

Pyrene stock solution (e.g., 0.1 mM in ethanol)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a series of this compound solutions in the chosen buffer, with concentrations spanning a range below and above the expected CMC (e.g., from 0.01 mM to 1 mM).

-

To each solution, add a small aliquot of the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final ethanol concentration is minimal to avoid affecting micellization.

-

Incubate the samples at a constant temperature until equilibrium is reached.

-

Measure the fluorescence emission spectra of each sample using an excitation wavelength of ~335 nm. Record the emission intensities from 350 nm to 500 nm.

-

Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

Calculate the ratio of the intensities of the third and first peaks (I3/I1).

-

Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the point of inflection in the resulting sigmoidal curve, which can be identified by taking the first derivative of the curve. This inflection point signifies the concentration at which pyrene begins to partition into the hydrophobic micellar core.

Surface Tensiometry

This classical method measures the surface tension of a liquid. Below the CMC, the addition of a surfactant significantly decreases the surface tension of the solution. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Materials:

-

This compound

-

High-purity water or buffer

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Prepare a series of this compound solutions in high-purity water or buffer, covering a concentration range below and above the anticipated CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned between each measurement.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Below the CMC, only small monomeric detergent molecules are present. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity and the appearance of a new population of particles with a larger hydrodynamic radius.

Materials:

-

This compound

-

Filtered, high-purity water or buffer

-

Dynamic Light Scattering instrument

Procedure:

-

Prepare a series of this compound solutions in filtered buffer, spanning the expected CMC.

-

Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.

-

Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature within the DLS instrument.

-

Perform DLS measurements for each concentration, collecting data on the scattered light intensity and the particle size distribution.

-

Plot the total scattered light intensity as a function of the this compound concentration.

-

A sharp increase in the scattering intensity will be observed at the CMC, corresponding to the formation of micelles. The concentration at the onset of this increase is taken as the CMC.

Application in Membrane Protein Research

This compound is particularly effective for the solubilization and purification of G-protein coupled receptors (GPCRs), a large and medically important family of transmembrane proteins.

Generic GPCR Signaling Pathway

GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the cell's interior. The following diagram illustrates a generalized GPCR signaling cascade, which is the type of biological system where a purified receptor, potentially obtained using this compound, would function.

References

An In-depth Technical Guide to the Chemical Properties of Tetradecylphosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylphosphocholine (TDPC), also known as Fos-choline-14, is a zwitterionic surfactant belonging to the class of phospholipids. Its amphiphilic nature, consisting of a hydrophilic phosphocholine head group and a hydrophobic 14-carbon alkyl chain, makes it a valuable tool in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical properties of TDPC, including quantitative data, detailed experimental methodologies, and insights into its role in biological systems.

Core Chemical Properties

The fundamental chemical and physical properties of tetradecylphosphocholine are summarized in the table below, providing a clear reference for its use in experimental design and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₂NO₄P | [1][2] |

| Molecular Weight | 379.52 g/mol | [1][3] |

| Appearance | White solid/powder | [1][3] |

| Purity | ≥98% | [1][2] |

| CAS Number | 77733-28-9 | [2] |

Micellar and Aggregation Behavior

A critical characteristic of surfactants is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). This behavior is crucial for its function in solubilizing membrane proteins and in drug delivery systems.

| Parameter | Value | Experimental Method |

| Critical Micelle Concentration (CMC) | ~0.12 mM | Surface Tension Measurement, Fluorescence Spectroscopy |

| Aggregation Number (Nagg) | Varies with conditions | Fluorescence Quenching, Light Scattering |

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

Tetradecylphosphocholine (TDPC)

-

Pyrene

-

Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of TDPC in the desired buffer with concentrations spanning the expected CMC (e.g., from 0.01 mM to 1 mM).

-

To each TDPC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.

-

Allow the solutions to equilibrate for a sufficient time (e.g., 1-2 hours) at a constant temperature.

-

Measure the fluorescence emission spectrum of each sample, exciting at a wavelength of 334 nm and recording the emission from 350 nm to 500 nm.

-

Determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.

-

Plot the I₁/I₃ ratio as a function of the TDPC concentration.

-

The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar environment.

Solubility Profile

The solubility of TDPC in various solvents is a key consideration for its handling and application in different experimental setups.

| Solvent | Solubility |

| Water | Soluble |

| Phosphate Buffered Saline (PBS), pH 7.4 | Soluble[4][5] |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

Tetradecylphosphocholine (TDPC)

-

Distilled water or desired aqueous buffer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Add an excess amount of TDPC to a known volume of the aqueous solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of TDPC in the supernatant using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of TDPC in the tested solvent at that temperature.

Stability

The stability of tetradecylphosphocholine is crucial for its storage and use in time-dependent experiments. The primary degradation pathway for phosphocholine-containing lipids is hydrolysis of the ester linkages.

| Condition | Stability Profile |

| pH | Most stable around pH 6.5. Hydrolysis rate increases in both acidic and alkaline conditions.[6][7] |

| Temperature | Degradation rate increases with increasing temperature, following Arrhenius kinetics.[6][8][9] |

| Storage | For long-term stability, it is recommended to store TDPC as a solid at low temperatures (-20°C). |

Experimental Protocol: pH-Dependent Hydrolysis Study

This protocol assesses the rate of hydrolysis of TDPC at different pH values.

Materials:

-

Tetradecylphosphocholine (TDPC)

-

A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate buffers)

-

Constant temperature water bath or incubator

-

Analytical method for quantifying TDPC and its degradation products (e.g., HPLC-MS)

Procedure:

-

Prepare solutions of TDPC at a known concentration in each of the different pH buffers.

-

Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Immediately quench the hydrolysis reaction if necessary (e.g., by adding a solvent or adjusting the pH).

-

Analyze the samples using a validated analytical method to determine the concentration of remaining TDPC and the formation of hydrolysis products (e.g., lysophosphatidylcholine and tetradecanol).

-

Plot the concentration of TDPC as a function of time for each pH.

-

Determine the rate constant of hydrolysis at each pH by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

-

A plot of the logarithm of the rate constant versus pH will reveal the pH-rate profile for the hydrolysis of TDPC.

Thermotropic Behavior

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Materials:

-

Tetradecylphosphocholine (TDPC)

-

Aqueous buffer

-

Differential Scanning Calorimeter

Procedure:

-

Prepare a hydrated sample of TDPC by dispersing a known amount of the lipid in the desired aqueous buffer.

-

Encapsulate a precise amount of the lipid dispersion in a DSC pan.

-

Place the sample pan and a reference pan (containing only the buffer) into the DSC instrument.

-

Equilibrate the sample at a temperature below the expected phase transition.

-

Scan the temperature over a defined range at a constant heating rate (e.g., 1-5 °C/min).

-

Record the heat flow as a function of temperature.

-

The phase transition temperature (Tm) is identified as the peak of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Role in Biological Systems and Applications

Tetradecylphosphocholine is widely utilized in the study of membrane proteins, particularly G protein-coupled receptors (GPCRs), due to its ability to solubilize and stabilize these proteins outside of their native lipid bilayer environment.

Signaling Pathway Involvement: Phospholipase C Activation by Gq-alpha Subunit

Phosphocholine-containing lipids are integral components of cell membranes and are involved in various signaling pathways. One such pathway is the activation of Phospholipase C (PLC) by the Gq-alpha subunit of a G protein, which is initiated by the binding of a ligand to a GPCR.

Caption: Gq-alpha subunit mediated Phospholipase C signaling pathway.

Experimental Workflow: Purification of a G Protein-Coupled Receptor (GPCR)

The following diagram illustrates a general workflow for the purification of a GPCR from cell membranes using tetradecylphosphocholine for solubilization.

Caption: General workflow for GPCR purification using TDPC.

Synthesis

A general synthetic route to produce tetradecylphosphocholine involves the reaction of 1-tetradecanol with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine. A more detailed experimental protocol would require specific reaction conditions, purification methods, and characterization techniques that are often proprietary or found in specialized literature.

Conclusion

Tetradecylphosphocholine is a versatile zwitterionic detergent with well-defined chemical and physical properties that make it an invaluable tool for researchers in biochemistry, pharmacology, and drug development. Its ability to form micelles and solubilize membrane proteins in a stable, native-like conformation has been particularly instrumental in advancing the structural and functional understanding of challenging protein targets like GPCRs. This guide provides a foundational understanding of its core properties and the experimental methodologies used to characterize them, serving as a valuable resource for its effective application in the laboratory.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetradecylphosphocholine(unlabelled)100mg | Serendex [serendex.com]

- 4. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Zwitterionic Nature of Fos-choline-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fos-choline-14, a synthetic phosphocholine detergent, has carved a niche in membrane protein research due to its gentle yet effective solubilizing properties. Central to its utility is its zwitterionic character, which imparts a unique balance of hydrophilicity and hydrophobicity, enabling the extraction and stabilization of integral membrane proteins from their native lipid environment. This technical guide provides an in-depth exploration of the zwitterionic nature of this compound, presenting key physicochemical data, detailed experimental protocols, and conceptual diagrams to facilitate its effective use in research and drug development.

The Dual-Charge Identity: Understanding Zwitterionism in this compound

This compound, chemically known as n-tetradecylphosphocholine, possesses a distinct molecular architecture that underpins its zwitterionic properties. The molecule consists of a long, hydrophobic 14-carbon alkyl chain and a polar headgroup. This headgroup contains both a positively charged quaternary ammonium group and a negatively charged phosphate group.[1] At physiological pH, these charges coexist, resulting in a molecule with a net neutral charge, a defining characteristic of a zwitterion.

This dual-charge nature is critical to its function as a detergent. The hydrophobic tail readily partitions into the nonpolar lipid bilayer of cell membranes, while the highly polar, zwitterionic headgroup remains exposed to the aqueous environment. This interaction disrupts the membrane structure, leading to the formation of mixed micelles containing the membrane protein, lipids, and detergent molecules, thereby solubilizing the protein.

Below is a diagram illustrating the chemical structure of this compound, highlighting its zwitterionic headgroup and hydrophobic tail.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₂NO₄P | [2] |

| Formula Weight | 379.5 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% (by HPLC) | [3] |

Table 2: Micellar and Solution Properties

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) in H₂O | ~0.12 mM | [3][4] |

| Aggregation Number in H₂O | ~108 | [3][4] |

| Micelle Size | ~47 kDa | [3][4] |

| Solubility in Water (0-5°C) | ≥ 20% | [5] |

| pH of 1% Solution in Water | 5-8 | [4] |

While a specific isoelectric point (pI) for this compound is not commonly reported in the literature, its chemical structure suggests that it exists in a zwitterionic state over a broad pH range. The quaternary ammonium group is permanently positively charged, while the phosphate group, with a pKa typically around 2, will be deprotonated and negatively charged at physiological pH. This inherent charge balance contributes to its net neutrality and gentle action as a detergent.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant. It is the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles. Several techniques can be employed for CMC determination.

Methodology: Surface Tension Measurement (Du Noüy Ring Method)

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range both above and below the expected CMC of ~0.12 mM.

-

Instrumentation: Use a surface tensiometer equipped with a platinum-iridium Du Noüy ring.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

For each dilution, measure the surface tension of the solution. Ensure the ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

-

Perform measurements at a constant temperature, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the graph.

-

The following diagram illustrates the workflow for determining the CMC of this compound.

Caption: Workflow for CMC determination.

Solubilization of Integral Membrane Proteins

This compound is widely used for the gentle extraction of membrane proteins from their native lipid environment. The following is a general protocol that can be optimized for specific proteins.

Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors.

-

Isolate the membrane fraction by ultracentrifugation.

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer containing this compound. A common starting concentration is 2.5 times the CMC (~0.3 mM), but this may need to be optimized. The buffer should also contain salts (e.g., 150 mM NaCl) and any co-factors necessary for protein stability.

-

Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (typically 4°C).

-

-

Clarification:

-

Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

The supernatant contains the solubilized membrane protein in this compound micelles.

-

-

Analysis:

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

-

The logical relationship in the protein solubilization process is depicted below.

Caption: Protein solubilization workflow.

Conclusion

This compound's zwitterionic nature is the cornerstone of its utility as a mild and effective detergent for membrane protein research. Its balanced charge at physiological pH, coupled with its well-characterized physicochemical properties, makes it an invaluable tool for scientists and drug development professionals. By understanding the principles outlined in this guide and applying the provided experimental frameworks, researchers can harness the full potential of this compound to advance our understanding of membrane protein structure and function.

References

Fos-choline-14: A Comprehensive Technical Guide for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fos-choline-14, also known as n-Tetradecylphosphocholine, is a zwitterionic detergent widely employed in membrane protein research. Its unique molecular architecture, featuring a phosphocholine head group and a 14-carbon alkyl chain, mimics the structure of natural phospholipids. This characteristic makes it particularly effective at extracting membrane proteins from the lipid bilayer and stabilizing them in a soluble, functionally active state. This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its use in the solubilization, purification, and reconstitution of membrane proteins.

Core Properties of this compound

This compound is favored for its mild yet efficient solubilizing properties. Its zwitterionic nature minimizes protein denaturation compared to harsh ionic detergents. The 14-carbon chain length provides a balance between effective membrane disruption and the formation of reasonably sized micelles suitable for various downstream applications.

Physicochemical Properties

A summary of the key quantitative data for this compound and a comparison with other commonly used detergents are presented in the table below. This information is crucial for designing and optimizing experimental conditions.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| This compound | Zwitterionic | 379.5 | ~0.12 | ~108 | ~47 |

| DDM | Non-ionic | 510.62 | 0.17 | ~135 | ~72 |

| LDAO | Zwitterionic | 229.4 | 1-2 | - | ~21.5 |

| OG | Non-ionic | 292.37 | 20-25 | - | ~25 |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in membrane protein research. The following protocols provide step-by-step guidance for key experimental procedures.

Membrane Protein Solubilization

This protocol outlines the extraction of membrane proteins from cellular membranes using this compound.

Materials:

-

Cell paste or isolated membranes containing the target protein

-

Lysis/Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β-mercaptoethanol (BME), protease inhibitors

-

This compound stock solution (e.g., 10% w/v)

-

Ultracentrifuge

Procedure:

-

Resuspend the cell paste or membranes in ice-cold Lysis/Solubilization Buffer. A common starting point is a 1:10 (w/v) ratio.

-

Homogenize the suspension using a Dounce homogenizer or sonication on ice to ensure complete cell lysis.

-

Add this compound to the lysate to a final concentration of 1.0-1.5% (w/v). This concentration is significantly above the CMC to ensure efficient membrane solubilization.[1]

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).

-

Clarify the lysate by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C to pellet unsolubilized material and cell debris.

-

Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.

Affinity Purification of His-tagged Membrane Proteins

This protocol describes the purification of a His-tagged membrane protein from the solubilized lysate using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

Solubilized membrane protein lysate containing this compound

-

IMAC resin (e.g., Ni-NTA)

-

Binding/Wash Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound

-

Elution Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 250-500 mM Imidazole, 0.1% (w/v) this compound

-

Chromatography column

Procedure:

-

Equilibrate the IMAC resin with 5-10 column volumes (CV) of Binding/Wash Buffer.

-

Load the clarified supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.

-

Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with Elution Buffer, typically using a step or linear gradient of imidazole.

-

Collect fractions and analyze for the presence of the target protein by SDS-PAGE and Western blotting or other detection methods.

-

Pool the fractions containing the purified protein.

Reconstitution of Membrane Proteins into Nanodiscs

This protocol details the reconstitution of a purified membrane protein from this compound micelles into nanodiscs, which provide a more native-like lipid bilayer environment.

Materials:

-

Purified membrane protein in a buffer containing this compound

-

Membrane Scaffold Protein (MSP), e.g., MSP1D1

-

Phospholipids (e.g., DMPC, POPC) solubilized with sodium cholate

-

Bio-Beads SM-2 or similar hydrophobic adsorbent for detergent removal

-

Reconstitution Buffer: e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl

Procedure:

-

Prepare a mixture of the purified membrane protein, MSP, and cholate-solubilized phospholipids in the Reconstitution Buffer. The optimal molar ratio of protein:MSP:lipid will need to be determined empirically but a common starting point is 1:2:100.

-

Incubate the mixture for 1 hour at a temperature appropriate for the chosen phospholipid (e.g., room temperature for DMPC).

-

Add prepared Bio-Beads to the mixture (e.g., 0.5 g per mL of reconstitution mix) to initiate detergent removal and self-assembly of the nanodiscs.

-

Incubate with gentle rotation at the appropriate temperature for 3-4 hours or overnight.

-

Remove the Bio-Beads by centrifugation or filtration.

-

The resulting solution contains the membrane protein reconstituted into nanodiscs, which can be further purified by size-exclusion chromatography.

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context of the target protein is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and relevant signaling pathways.

Signaling Pathways

This compound has been successfully used to study various membrane proteins, including G protein-coupled receptors (GPCRs) like the Parathyroid Hormone 1 Receptor (PTHR1) and Olfactory Receptors.

Conclusion

This compound is a valuable tool for researchers in the field of membrane protein biology. Its phospholipid-like nature provides a gentle yet effective means of extracting and stabilizing these challenging proteins. By understanding its properties and following detailed experimental protocols, scientists can successfully solubilize, purify, and reconstitute membrane proteins for a wide range of functional and structural studies. The provided workflows and pathway diagrams serve as a foundational guide for beginners, enabling a more structured and informed approach to membrane protein research.

References

Characterizing Novel Membrane Proteins with Fos-Choline-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The successful characterization of novel membrane proteins is a critical bottleneck in drug discovery and fundamental biological research. The choice of detergent is paramount for maintaining the structural and functional integrity of these proteins once extracted from their native lipid environment. Fos-Choline-14, a zwitterionic detergent, has emerged as a powerful tool for the solubilization, stabilization, and purification of membrane proteins, particularly G-protein coupled receptors (GPCRs).[1][2] This guide provides a comprehensive overview of the initial characterization of a novel membrane protein using this compound, complete with experimental protocols and data presentation strategies.

Introduction to this compound

This compound, or n-Tetradecylphosphocholine, is a phosphocholine-based detergent valued for its lipid-like properties that can stabilize membrane proteins.[1][3] Its zwitterionic nature and relatively low critical micelle concentration (CMC) of approximately 0.12 mM make it effective at disrupting lipid-lipid and lipid-protein interactions for protein solubilization.[2]

| Property | Value | Reference |

| Synonyms | Tetradecylphosphocholine, Fos-14 | [1] |

| Molecular Weight | 379.5 g/mol | [1][4] |

| CMC | ~0.12 mM | [2] |

| Classification | Zwitterionic Detergent | [2] |

Experimental Workflow for Initial Characterization

The initial characterization of a novel membrane protein involves a systematic workflow from expression and solubilization to purification and preliminary structural analysis.

Detailed Experimental Protocols

Protein Expression and Membrane Preparation

A common method for expressing membrane proteins, especially GPCRs, is through stable, inducible mammalian cell lines like HEK293S.

Protocol:

-

Culture tetracycline-inducible HEK293S cells expressing the tagged (e.g., Rho1D4 tag) novel membrane protein.

-

Induce protein expression with tetracycline at an appropriate concentration and duration.

-

Harvest cells and resuspend in a lysis buffer (e.g., 20 mM NaP at pH 7.5, 300 mM NaCl, 5% glycerol) supplemented with protease inhibitors.[5]

-

Lyse cells using a dounce homogenizer or sonication.

-

Centrifuge the lysate at a low speed to remove nuclei and cell debris.

-

Pellet the membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in a storage buffer.

Detergent Screening and Solubilization

A systematic screening of various detergents is crucial to identify the optimal conditions for solubilizing the target protein while maintaining its integrity.

Protocol:

-

Aliquot the prepared membrane fraction into multiple tubes.

-

Add different detergents (including a range of Fos-Cholines like Fos-Choline-12, -13, -14, -15, and -16) to a final concentration of 1-2% (w/v).[5]

-

Incubate with gentle agitation for a specified time (e.g., 1-4 hours) at 4°C.

-

Centrifuge to pellet any unsolubilized material.

-

Analyze the supernatant for the presence and integrity of the target protein via SDS-PAGE and Western blotting.

-

Select this compound for large-scale solubilization based on its efficiency.[3][6]

Two-Step Protein Purification

A two-step purification process involving immunoaffinity chromatography followed by size exclusion chromatography is often employed to achieve high purity.[3]

Protocol:

-

Immunoaffinity Chromatography:

-

Incubate the this compound solubilized protein lysate with an affinity resin coupled to an antibody against the protein tag (e.g., anti-rho-tag monoclonal antibody 1D4).[3]

-

Wash the resin extensively with a buffer containing a lower concentration of this compound (above its CMC).

-

Elute the purified protein using a competitive peptide or by changing the pH.

-

-

Size Exclusion Chromatography (SEC):

-

Concentrate the eluent from the affinity step.

-

Load the concentrated protein onto a SEC column equilibrated with a buffer containing this compound to separate the protein from aggregates and other contaminants.[5]

-

Collect fractions and analyze by SDS-PAGE for purity.

-

| Purification Step | Typical Yield | Purity |

| Crude Lysate | 100% | <1% |

| Affinity Eluent | 60-80% | >80% |

| SEC Peak Fraction | 40-60% | >95% |

Biophysical Characterization

Initial biophysical characterization provides insights into the structural integrity and stability of the purified novel membrane protein.

Circular Dichroism (CD) Spectroscopy:

-

Purpose: To assess the secondary structure of the purified protein.

-

Methodology:

-

Dialyze the purified protein into a suitable buffer containing this compound.

-

Measure the CD spectrum in the far-UV region (e.g., 190-250 nm).

-

Deconvolute the spectrum to estimate the percentage of α-helical, β-sheet, and random coil content. Conservation of secondary structure in the presence of this compound has been demonstrated for other GPCRs.[3]

-

Differential Scanning Fluorimetry (DSF):

-

Purpose: To determine the thermal stability of the protein in this compound.[5]

-

Methodology:

-

Mix the purified protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

-

Gradually increase the temperature and monitor the fluorescence.

-

The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the proper folding of the protein.

-

Methodology:

-

For smaller membrane proteins, 2D [¹⁵N,¹H]-TROSY correlation NMR spectra can be acquired for a uniformly [²H,¹⁵N]-labeled protein reconstituted in this compound micelles.[7]

-

A well-dispersed spectrum is indicative of a folded protein.

-

Signaling Pathway Analysis

For novel receptors, it is crucial to determine their signaling pathway. The following diagram illustrates a generic GPCR signaling cascade that can be investigated.

Conclusion

The initial characterization of a novel membrane protein is a multifaceted process that heavily relies on the appropriate choice of detergent. This compound has proven to be a versatile and effective tool for the solubilization, purification, and stabilization of these challenging proteins. The systematic workflow and protocols outlined in this guide provide a robust framework for researchers to successfully characterize novel membrane proteins, paving the way for further structural and functional studies.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Fos-Choline Detergents: A Technical Guide for Researchers

Fos-choline detergents have emerged as a important class of zwitterionic surfactants, proving invaluable in the challenging field of membrane protein research and drug development. Their unique physicochemical properties enable the effective solubilization, stabilization, and purification of integral membrane proteins, facilitating a deeper understanding of their structure and function. This technical guide provides a comprehensive overview of the applications of Fos-choline detergents, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Fos-cholines are distinguished by their phosphocholine head group, which mimics the structure of natural phospholipids, and a variable-length alkyl chain. This zwitterionic nature, possessing both a positive and a negative charge in the hydrophilic head, renders them electrically neutral over a wide pH range. This characteristic, combined with their gentle, non-denaturing action, makes them particularly well-suited for maintaining the native conformation and biological activity of delicate membrane proteins.[1][2]

Physicochemical Properties of Fos-Choline Detergents

The efficacy of a detergent in membrane protein studies is largely dictated by its physicochemical properties. The critical micelle concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to self-assemble into micelles. Operating above the CMC is essential for membrane solubilization. The aggregation number, which is the number of detergent molecules in a single micelle, and the molecular weight are also important considerations for downstream applications such as dialysis and size exclusion chromatography. A selection of commercially available Fos-choline detergents and their key properties are summarized in the table below for easy comparison.

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| n-Decylphosphocholine | FC-10 | 323.41 | 1.1 - 1.3 | Not widely reported |

| n-Undecylphosphocholine | FC-11 | 337.44 | 0.3 - 0.4 | Not widely reported |

| n-Dodecylphosphocholine | FC-12 | 351.46 | 0.11 - 0.15 | 55 |

| n-Tridecylphosphocholine | FC-13 | 365.49 | 0.03 - 0.04 | Not widely reported |

| n-Tetradecylphosphocholine | FC-14 | 379.52 | 0.01 - 0.015 | Not widely reported |

| n-Pentadecylphosphocholine | FC-15 | 393.54 | ~0.004 | Not widely reported |

| n-Hexadecylphosphocholine | FC-16 | 407.57 | ~0.001 | Not widely reported |

| Fluorinated Fos-Choline-8 | FFC-8 | Not specified | Not specified | Not specified |

Note: CMC values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.

Core Applications in Research and Drug Development

Fos-choline detergents have found widespread use in a multitude of applications, primarily centered around the study of membrane proteins.

Membrane Protein Extraction and Solubilization

The primary application of Fos-choline detergents is the extraction of integral membrane proteins from their native lipid bilayer environment.[1] Their mechanism of action involves partitioning into the membrane, which leads to the disruption of lipid-lipid and lipid-protein interactions.[3] This process ultimately results in the formation of mixed micelles, where the membrane protein is encapsulated by detergent molecules, rendering it soluble in aqueous solutions.[3][4] This solubilization is crucial for subsequent purification and characterization steps.

Stabilization of Membrane Proteins

Once extracted from the membrane, many proteins are inherently unstable. Fos-choline detergents create a protective micellar environment that mimics the hydrophobic core of the lipid bilayer, thereby preserving the protein's native structure and function.[5] This stabilization is critical for downstream applications such as structural studies and functional assays. Some studies suggest that Fos-cholines are superior to many commonly used detergents in preserving the enzymatic activity of solubilized proteins.[3]

Structural Biology: NMR Spectroscopy and X-ray Crystallography

Fos-choline detergents have been successfully employed in both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the three-dimensional structures of membrane proteins.[4][6] For solution NMR, the formation of small, uniform protein-detergent micelles is essential for obtaining high-resolution spectra.[7] In X-ray crystallography, Fos-cholines can facilitate the growth of well-ordered crystals by forming a stable and homogenous protein-detergent complex. Notably, the first membrane protein crystal structures determined exclusively with Fos-choline-12 were of the E. coli porin OmpF.[6] Fluorinated versions, such as fluorinated fos-choline-8, have been reported to improve the distribution of membrane protein molecules in ice for cryo-electron microscopy (cryo-EM).[8][9]

Drug Formulation and Delivery

The ability of phosphatidylcholine-based systems, including micelles, to encapsulate both hydrophilic and lipophilic drugs has led to their investigation as drug delivery vehicles.[10][11] These formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.[12] While the direct use of Fos-choline detergents in final drug products is less common, their principles of micellar encapsulation are highly relevant to the development of lipid-based drug delivery systems.[11]

Experimental Protocols

The following are generalized protocols for key experiments involving Fos-choline detergents. It is important to note that these protocols may require optimization for specific membrane proteins and applications.

Protocol 1: Solubilization of Membrane Proteins from E. coli

-

Cell Lysis and Membrane Preparation:

-

Resuspend E. coli cell pellet expressing the target membrane protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

-

Lyse the cells using a French press or sonication on ice.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and inclusion bodies.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove peripherally associated proteins.

-

Repeat the ultracentrifugation step and resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). The total protein concentration of the membrane preparation should be determined using a suitable protein assay.

-

-

Detergent Solubilization:

-

To the membrane suspension, add the chosen Fos-choline detergent (e.g., Fos-choline-12) to a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 10:1 (w/w) is common.

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Protocol 2: Purification of a His-tagged Membrane Protein

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (or other suitable affinity resin) column with a binding buffer containing a low concentration of the Fos-choline detergent used for solubilization (e.g., 0.1% Fos-choline-12 in 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole). This concentration should be above the detergent's CMC.

-

Load the supernatant containing the solubilized membrane proteins onto the column.

-

Wash the column with several column volumes of the binding buffer to remove non-specifically bound proteins.

-

Elute the His-tagged membrane protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM imidazole in the binding buffer).

-

-

Size Exclusion Chromatography (SEC):

-

To further purify the protein and perform a buffer exchange, subject the eluted sample to SEC.

-

Equilibrate a suitable SEC column (e.g., Superdex 200) with a final buffer containing the desired concentration of Fos-choline detergent (typically just above the CMC).

-

Load the sample onto the column and collect the fractions corresponding to the monodisperse peak of the target protein.

-

Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein.

-

Visualizing Key Processes with Fos-Choline Detergents

To better illustrate the mechanisms and workflows involving Fos-choline detergents, the following diagrams have been generated using the DOT language.

Caption: Mechanism of membrane protein solubilization by Fos-choline detergents.

References

- 1. cusabio.com [cusabio.com]

- 2. cdn.anatrace.com [cdn.anatrace.com]

- 3. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fos-Choline Clinisciences [clinisciences.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Structures of the OmpF porin crystallized in the presence of foscholine-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidyl choline-based colloidal systems for dermal and transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fos-choline-14: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fos-choline-14, also known as n-tetradecylphosphocholine, is a zwitterionic detergent widely employed in the solubilization, stabilization, and purification of membrane proteins for structural and functional studies.[1][2][3] Its structural similarity to phosphatidylcholine, a major component of eukaryotic cell membranes, makes it an effective tool for mimicking the native lipid bilayer environment.[4] This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, presenting available data, outlining experimental protocols, and discussing potential degradation pathways.

Physicochemical Properties

This compound is characterized by a hydrophilic phosphocholine headgroup and a hydrophobic 14-carbon alkyl chain. This amphipathic nature enables it to form micelles in aqueous solutions above its critical micelle concentration (CMC), which is a crucial parameter for its function in membrane protein research.

| Property | Value | References |

| Molecular Formula | C19H42NO4P | [5] |

| Molecular Weight | 379.5 g/mol | [1][5] |

| CAS Number | 77733-28-9 | [5] |

| Classification | Zwitterionic Detergent | [1] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥ 99% by HPLC analysis | [5] |

| Critical Micelle Concentration (CMC) in H2O | ~0.12 mM (0.0046%) | [1][2] |

Aqueous Solubility

This compound exhibits significant solubility in aqueous solutions, a key attribute for its application in biochemical assays. The available data on its solubility in various aqueous media are summarized below.

| Solvent System | Temperature | Solubility | References |

| Water | 0-5°C | ≥ 20% (w/v) | [5] |

| PBS (pH 7.2) | Not Specified | 25 mg/mL | [1] |

| DMF | Not Specified | 15 mg/mL | [1] |

| DMSO | Not Specified | 15 mg/mL | [1] |

| Ethanol | Not Specified | 15 mg/mL | [1] |

Note: The solubility in organic solvents is provided for comparative purposes.

The high aqueous solubility of this compound allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentrations for membrane protein extraction and purification.

Stability in Aqueous Solutions

Potential Degradation Pathways

Based on the chemical structure of n-alkyl phosphocholines, the primary potential degradation pathway in aqueous solution is hydrolysis of the phosphate ester bond. This reaction would be influenced by both pH and temperature.

Caption: Potential hydrolytic degradation of this compound.

Enzymatic degradation is another plausible pathway, particularly by phospholipases that can cleave the phosphocholine headgroup. For instance, studies have shown the hydrolysis of phosphatidylcholine by phospholipase D.[6] While this compound is not a phospholipid, its structural similarity suggests potential susceptibility to certain lipolytic enzymes.

It is important to note that some studies have indicated that fos-choline detergents can lead to the destabilization and unfolding of certain membrane proteins, which is a separate consideration from the chemical stability of the detergent molecule itself.[7]

Experimental Protocols

Protocol for Determining Aqueous Solubility

A standard method for determining the solubility of a detergent like this compound is the equilibrium solubility method.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a common precursor of platelet-activating factor and eicosanoids, by human platelet phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cube-biotech.com [cube-biotech.com]

- 4. Phosphatidylcholine hydrolysis by phospholipase D determines phosphatidate and diglyceride levels in chemotactic peptide-stimulated human neutrophils. Involvement of phosphatidate phosphohydrolase in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.anatrace.com [cdn.anatrace.com]

The Role of Fos-Choline-14 in G-Protein Coupled Receptor Research: A Technical Guide

Introduction: While the query for "Fos-choline-14" in the context of G-Protein Coupled Receptor (GPCR) signaling might suggest its use as a radiolabeled ligand, current scientific literature predominantly highlights its critical role as a zwitterionic detergent. This guide provides an in-depth technical overview of the established application of this compound in the solubilization, stabilization, and purification of GPCRs for structural and functional studies. It is important to distinguish this application from the use of other radiolabeled choline analogs, such as [¹¹C]Choline or [¹⁸F]Fluorocholine, which are utilized as tracers in positron emission tomography (PET) for oncology, primarily to probe cancer cell proliferation by monitoring choline kinase activity.[1][2][3][4]

Core Principles of this compound as a Detergent for GPCRs

Fos-cholines are a class of detergents well-suited for the study of membrane proteins.[5] this compound, specifically n-tetradecyl-phosphocholine, has emerged as a particularly effective agent for isolating and maintaining the structural integrity of GPCRs outside of their native lipid bilayer environment.[6]

The efficacy of this compound stems from its molecular structure, which features a polar phosphocholine head group and a 14-carbon hydrophobic tail. This amphipathic nature allows it to mimic the lipid environment of the cell membrane, thereby stabilizing the transmembrane domains of GPCRs upon their extraction. The zwitterionic property of the headgroup contributes to its gentle, non-denaturing characteristics, which are crucial for preserving the native conformation and functionality of the receptor.

Applications in GPCR Research

The primary application of this compound in GPCR research is to facilitate the transition of these integral membrane proteins from the cellular membrane into a soluble, yet stable, state. This is a critical prerequisite for a variety of downstream applications, including:

-

Structural Biology: Purified and stabilized GPCRs in this compound micelles can be subjected to crystallization trials for X-ray crystallography or prepared for single-particle cryo-electron microscopy (cryo-EM) to determine their three-dimensional structure.

-

Biophysical Characterization: Techniques such as circular dichroism can be used to confirm the alpha-helical content and overall fold of the purified receptor.[6]

-

Drug Discovery: Solubilized receptors can be used in binding assays to screen for novel ligands, although care must be taken as the detergent environment can sometimes alter ligand binding affinities.

Quantitative Data Summary

The selection of an appropriate detergent is often empirical and depends on the specific GPCR being studied. The Fos-choline series offers a range of alkyl chain lengths to allow for optimization.

| Detergent | Chemical Name | Formula Weight ( g/mol ) | Key Application |

| This compound | n-Tetradecyl-phosphocholine | 379.5 | Effective for solubilization and stabilization of various GPCRs, including chemokine receptors.[6][7] |

| Fos-choline-12 | n-Dodecyl-phosphocholine | - | Used for solubilization, though in some cases less effective than this compound.[6] |

| Fos-choline-13 | n-Tridecyl-phosphocholine | - | Found to be effective for stabilizing certain chemokine receptors.[6] |

| Fos-choline-15 | n-Pentadecyl-phosphocholine | - | Also effective in the stabilization of some chemokine receptors.[6] |

Experimental Protocols

Detailed Methodology for GPCR Solubilization and Purification using this compound

This protocol is a generalized workflow based on practices for expressing GPCRs in E. coli and subsequently purifying them.

1. Expression of the Target GPCR:

- The gene encoding the GPCR of interest, often as a fusion protein (e.g., with Thioredoxin, Trx) to enhance expression and stability, is cloned into an appropriate expression vector (e.g., pBAD-DEST49).

- The vector is transformed into a suitable E. coli host strain (e.g., Top10).

- Bacterial cultures are grown in a rich medium (e.g., Terrific Broth, TB) to a specific optical density.

- Protein expression is induced (e.g., with L-arabinose for the pBAD promoter) and the culture is incubated at a reduced temperature to promote proper protein folding.

2. Cell Lysis and Membrane Preparation:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors.

- Cells are lysed by sonication or high-pressure homogenization.

- The cell lysate is subjected to ultracentrifugation to separate the membrane fraction (pellet) from the soluble proteins (supernatant).

3. Solubilization of the GPCR from the Membrane:

- The membrane pellet is resuspended in a solubilization buffer containing this compound at a concentration above its critical micelle concentration (CMC). The optimal detergent concentration needs to be empirically determined.

- The mixture is incubated with gentle agitation to allow the detergent to extract the GPCR from the lipid bilayer.

- Insoluble material is removed by ultracentrifugation. The supernatant now contains the solubilized GPCR within this compound micelles.

4. Purification of the Solubilized GPCR:

- The solubilized extract is subjected to affinity chromatography (e.g., using an antibody-based resin if the GPCR is tagged) to specifically capture the receptor.

- The column is washed with a buffer containing a lower concentration of this compound to remove non-specifically bound proteins.

- The purified GPCR is eluted from the column.

- Size-exclusion chromatography (SEC) is often performed as a final polishing step to separate the monomeric or dimeric GPCR-detergent complexes from aggregates. The running buffer for SEC should also contain this compound.

5. Characterization of the Purified GPCR:

- The purity and identity of the GPCR are confirmed by SDS-PAGE and Western blotting using specific antibodies.[6]

- The structural integrity can be assessed by circular dichroism to determine the alpha-helical content.[6]

Visualizations

References

- 1. Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Scholars@Duke publication: Synthesis and evaluation of 18F-labeled choline as an oncologic tracer for positron emission tomography: initial findings in prostate cancer. [scholars.duke.edu]

- 5. cube-biotech.com [cube-biotech.com]

- 6. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Fos-choline-14 Mediated Membrane Protein Extraction from E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fos-choline-14 (n-Tetradecylphosphocholine) is a zwitterionic detergent widely employed in the extraction and stabilization of membrane proteins for structural and functional studies. Its phosphocholine headgroup mimics the native lipid environment, often preserving the protein's native conformation and activity. This document provides detailed application notes and a comprehensive protocol for the solubilization and extraction of membrane proteins from Escherichia coli using this compound.

Fos-choline detergents, including this compound, have demonstrated high efficiency in the extraction of inner membrane proteins from prokaryotic expression systems.[1] The choice of detergent is a critical step in membrane protein structural biology, and this compound's properties make it a valuable tool in this process.[2] However, it is important to note that while effective for solubilization, Fos-choline-based detergents can, in some cases, lead to protein destabilization or unfolding, necessitating careful optimization for each target protein.[1][3]

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective protein extraction protocols.

| Property | Value | Reference |

| Molecular Formula | C19H42NO4P | Anatrace |

| Formula Weight | 379.5 g/mol | Anatrace |

| Critical Micelle Concentration (CMC) | ~0.12 mM (0.0046% w/v) in H2O | Anatrace |

| Aggregation Number | ~108 | Anatrace |

| Micelle Size | ~47 kDa | Anatrace |

| Detergent Type | Zwitterionic | [4] |

Experimental Workflow Overview

The successful extraction of membrane proteins using this compound involves a multi-step process, beginning with bacterial cell culture and culminating in the purification of the solubilized protein.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the extraction of a target membrane protein from E. coli using this compound. Optimization of specific parameters such as detergent concentration, temperature, and incubation time is often necessary for each unique protein.

Protocol 1: E. coli Cell Lysis and Membrane Preparation

This protocol describes the disruption of E. coli cells and the subsequent isolation of the membrane fraction.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 10% glycerol)

-

Protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail)

-

DNase I

-

Lysozyme (optional)

-

High-pressure homogenizer (e.g., French press) or sonicator

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Thaw the E. coli cell paste on ice.

-

Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of 1 g of cell paste to 5 mL of buffer.

-

Add protease inhibitors to the recommended concentration.

-

Add DNase I to a final concentration of ~10 µg/mL to reduce viscosity from released DNA.

-

(Optional) If not using a high-pressure homogenizer, add lysozyme to a final concentration of ~1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells using one of the following methods:

-

High-Pressure Homogenization: Pass the cell suspension through a pre-chilled French press at 16,000-18,000 psi. Repeat for a total of two passes.[5]

-

Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.[6] Continue until the suspension clarifies.

-

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and large debris.

-

Carefully transfer the supernatant to ultracentrifuge tubes.

-

Pellet the membrane fraction by ultracentrifugation at >100,000 x g for 1 hour at 4°C.[7]

-

Discard the supernatant (cytosolic fraction).

-

Wash the membrane pellet by resuspending it in Lysis Buffer and repeating the ultracentrifugation step. This removes remaining soluble proteins.

-

The final membrane pellet can be stored at -80°C or used immediately for solubilization.

Protocol 2: Membrane Protein Solubilization with this compound

This protocol details the solubilization of the target protein from the isolated membrane fraction.

Materials:

-

Isolated E. coli membrane pellet

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v)

Procedure:

-

Determine the total protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

From the stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 10-20 times the CMC (~1.2-2.4 mM or ~0.05-0.1% w/v). Optimization may be required.

-

Incubate the mixture at 4°C with gentle agitation (e.g., end-over-end rotation) for 1-2 hours.

-

Clarify the solubilized mixture by ultracentrifugation at >100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated protein.

-

Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes. This fraction is now ready for purification.

Protocol 3: Purification of this compound Solubilized Protein

This protocol provides a general guideline for the purification of a His-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

-

Clarified supernatant containing the solubilized membrane protein

-

IMAC Wash Buffer (e.g., Solubilization Buffer + 20 mM Imidazole + 0.1% this compound)

-

IMAC Elution Buffer (e.g., Solubilization Buffer + 250-500 mM Imidazole + 0.1% this compound)

-

IMAC resin (e.g., Ni-NTA)

-

Chromatography column

Procedure:

-

Equilibrate the IMAC resin with 5-10 column volumes of IMAC Wash Buffer.

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with IMAC Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

(Optional) For higher purity, pool the fractions containing the target protein and perform size-exclusion chromatography (SEC) using a buffer containing this compound at a concentration above its CMC to maintain protein solubility.

Optimization of Solubilization Conditions

The optimal conditions for membrane protein solubilization are protein-dependent. A screening approach is recommended to identify the best parameters.

Concluding Remarks

The protocol outlined in this document provides a robust starting point for the extraction of membrane proteins from E. coli using this compound. Successful application of this protocol is exemplified by the purification of the human parathormone receptor-1 (PTHR1) expressed in E. coli.[8][9] It is crucial to remember that empirical optimization is key to achieving high yields of stable and functional protein. The provided tables and diagrams serve as a reference to guide the experimental design and execution for your specific membrane protein of interest.

References

- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Soluble Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - CR [thermofisher.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for GPCR Purification Using Fos-choline-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. Their dynamic nature and hydrophobic transmembrane domains present considerable challenges for their extraction from the cell membrane and subsequent purification in a stable and functionally active state. The choice of detergent is paramount for successful GPCR purification. Fos-choline-14, a zwitterionic phosphocholine-based detergent, has emerged as a highly effective agent for the solubilization, stabilization, and purification of various GPCRs, including chemokine receptors.[1] This document provides a detailed, step-by-step guide for the purification of a recombinant His-tagged GPCR, using the human chemokine receptor CCR5 as a primary example, with the aid of this compound.

Properties of this compound

This compound belongs to the phosphocholine detergent family, which are known for their gentle yet effective solubilization properties.[2] Its zwitterionic nature helps to minimize protein denaturation while effectively disrupting the lipid bilayer to release the embedded GPCR.

| Property | Value |

| Chemical Name | n-Tetradecylphosphocholine |

| Molecular Weight | 379.5 g/mol |

| Critical Micelle Concentration (CMC) | ~0.11 mM (in aqueous solution) |

| Aggregation Number | ~80 |

| Appearance | White solid |

Experimental Protocols

This protocol outlines the purification of a recombinant, His-tagged GPCR expressed in a suitable host system (e.g., insect or mammalian cells). The example focuses on the human chemokine receptor CCR5, which has been successfully purified using this compound.[1]

Part 1: Membrane Preparation

-

Cell Lysis:

-

Harvest cells expressing the recombinant GPCR by centrifugation.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, supplemented with protease inhibitors).

-

Incubate on ice to allow for cell swelling.

-

Homogenize the cell suspension using a Dounce homogenizer or sonication to ensure complete cell lysis.

-

-

Membrane Isolation:

-

Centrifuge the cell lysate at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant and wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

Resuspend the washed membrane pellet in a storage buffer (e.g., 50 mM HEPES pH 7.5, 20% glycerol) and store at -80°C until needed.

-

Part 2: GPCR Solubilization with this compound

-

Detergent Preparation:

-

Prepare a stock solution of this compound (e.g., 10% w/v) in a suitable buffer.

-

-

Solubilization:

-

Thaw the prepared cell membranes on ice.

-

Resuspend the membranes to a final protein concentration of approximately 5-10 mg/mL in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors).

-

Add this compound to the membrane suspension to a final concentration typically 10-20 times the CMC (e.g., 1-2% w/v). The optimal concentration should be determined empirically for each specific GPCR. For initial experiments, a concentration of 1.5% (w/v) this compound can be used.

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for efficient solubilization of the GPCR.

-

-

Clarification:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.

-

Part 3: Affinity Chromatography (IMAC)

-

Column Preparation:

-

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with an equilibration buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 0.1% this compound).[3]

-

-

Binding:

-

Load the clarified supernatant containing the solubilized GPCR onto the equilibrated Ni-NTA column.

-

-

Washing:

-

Wash the column extensively with a wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 0.1% this compound) to remove non-specifically bound proteins.[3]

-

-

Elution:

Part 4: Size Exclusion Chromatography (SEC)

-

Column Preparation:

-